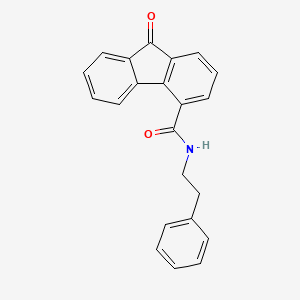

9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of fluorene derivatives often involves nucleophilic aromatic substitution, condensation reactions, and direct polycondensation techniques. For instance, a new bis(ether-carboxylic acid) derived from fluorene was synthesized through nucleophilic fluorodisplacement, followed by alkaline hydrolysis, leading to aromatic polyamides with significant solubility and thermal properties (Hsiao, Yang, & Lin, 1999). Another approach includes Pd(0)-catalyzed cross-coupling of diboronates with dibromobiphenyls, offering an efficient route to 9H-fluorene derivatives (Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by their planar fluorene core and substituents that influence their physical and chemical behavior. The crystal structure of 9-oxofluorene-4-carboxylic acid, for example, has been determined, highlighting the importance of hydrogen-bonded cyclic dimers in its structure (Kennard, Smith, & Katekar, 1981).

Chemical Reactions and Properties

Fluorene derivatives undergo various chemical reactions, including cycloadditions, cross-couplings, and nucleophilic substitutions, which modify their structural and functional attributes. The regioselectivity of 1,3-dipolar cycloaddition of fluorene-iminium ylides to dipolarophiles demonstrates the versatility of fluorene compounds in synthetic chemistry (Novikov et al., 2006).

Physical Properties Analysis

The physical properties of fluorene derivatives, such as solubility, film-forming ability, and thermal stability, are significantly influenced by their molecular structure. Polymers derived from fluorene compounds, for example, show excellent solubility in organic solvents and high glass transition temperatures, making them suitable for high-performance material applications (Yang, Su, & Hsu, 2006).

Eigenschaften

IUPAC Name |

9-oxo-N-(2-phenylethyl)fluorene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2/c24-21-17-10-5-4-9-16(17)20-18(21)11-6-12-19(20)22(25)23-14-13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKFZMAJYOZQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)

![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)

![ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5593814.png)

![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5593823.png)

![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)

![5-(2-furyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5593829.png)

![6-tert-butyl-4-[(4-chlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5593831.png)

![9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593837.png)

![3-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5593844.png)

![3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide](/img/structure/B5593848.png)